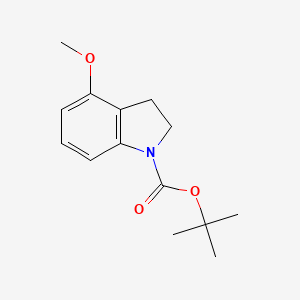
tert-butyl 4-Methoxyindoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl 4-Methoxyindoline-1-carboxylate” is a chemical compound. It is an N-substituted indoline derivative . The empirical formula is C13H17NO2 . It is used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It is also used in the preparation of allyl- and arylindolines, and in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .
Synthesis Analysis
The synthesis of indole derivatives, such as “tert-butyl 4-Methoxyindoline-1-carboxylate”, has been a topic of interest in recent years . These compounds are synthesized starting from commercially available materials like 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gives compound 2 which is converted to N-Boc derivative 3 . The aldehyde group of 3 is reduced with NaBH4 in methanol to obtain alcohol 4 . The alcoholic hydroxy group is protected by treatment with tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 .Molecular Structure Analysis
The molecular structure of “tert-butyl 4-Methoxyindoline-1-carboxylate” can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCc2ccccc12 . The InChI key is GWAXLDLPPZPQLO-UHFFFAOYSA-N . Chemical Reactions Analysis
“tert-butyl 4-Methoxyindoline-1-carboxylate” is used as a reactant in various chemical reactions. For instance, it is used in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It is also used in the preparation of allyl- and arylindolines, and in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl 4-Methoxyindoline-1-carboxylate” include a boiling point of 83-84 °C/0.1 mmHg (lit.) and a melting point of 46-50 °C (lit.) . The molecular weight is 219.28 .Wissenschaftliche Forschungsanwendungen
Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants, including compounds related to tert-butyl 4-Methoxyindoline-1-carboxylate, are utilized in various industries for prolonging product shelf life by retarding oxidative reactions. Studies have highlighted their detection in environmental matrices such as indoor dust, outdoor air particulates, and water bodies, indicating widespread environmental dispersion. These compounds, and their transformation products, have been found in human tissues and fluids, suggesting significant human exposure through food intake, dust ingestion, and the use of personal care products. Toxicity studies have raised concerns about potential health impacts, including hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. The transformation products of these antioxidants may pose greater toxicity risks than the parent compounds. This body of research underscores the need for the development of synthetic phenolic antioxidants with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Decomposition and Environmental Remediation
Methyl tert-butyl ether (MTBE), a related compound, has been extensively used as a gasoline additive, raising concerns about its environmental release. Research into its decomposition through the application of radio frequency (RF) plasma reactors has demonstrated potential for its remediation. These findings suggest avenues for the environmental management of related compounds through advanced decomposition techniques, offering insights into mitigating the impacts of tert-butyl 4-Methoxyindoline-1-carboxylate and similar substances in the environment (Hsieh et al., 2011).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), another compound related to tert-butyl 4-Methoxyindoline-1-carboxylate, have been reviewed to understand the microbial degradation pathways in soil and groundwater. This research highlights the role of specific microorganisms capable of degrading such compounds under aerobic conditions, offering a biological approach to remediate contaminated sites. Understanding the biodegradation pathways of related compounds can inform strategies for managing the environmental impact of tert-butyl 4-Methoxyindoline-1-carboxylate (Thornton et al., 2020).
Safety and Hazards
Zukünftige Richtungen
The future directions of “tert-butyl 4-Methoxyindoline-1-carboxylate” research could involve its potential as a precursor to biologically active natural products like Indiacen A and Indiacen B . Further studies could explore its potential applications in the treatment of various disorders given the biological activities of indole derivatives .
Eigenschaften
IUPAC Name |
tert-butyl 4-methoxy-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-9-8-10-11(15)6-5-7-12(10)17-4/h5-7H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAUCXVQOBGGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

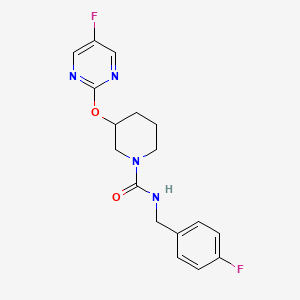
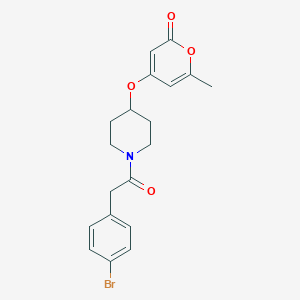
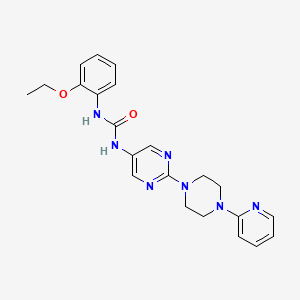
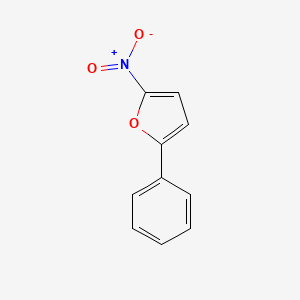
![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/no-structure.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817615.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2817616.png)
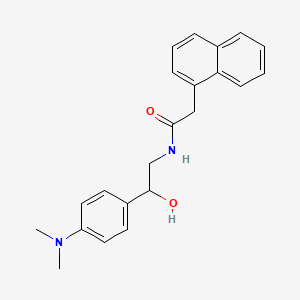
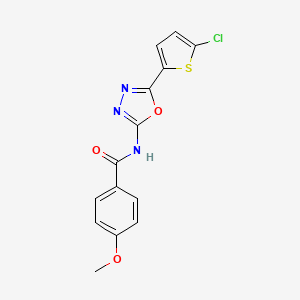
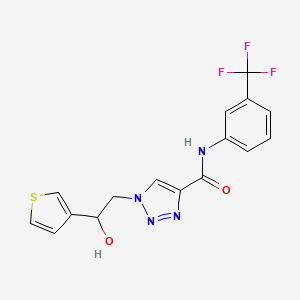
![Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2817623.png)
![1-Benzofuran-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2817625.png)
